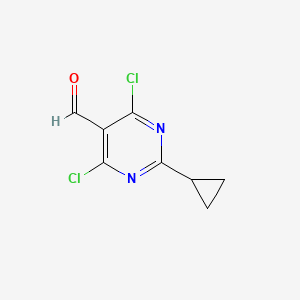

4,6-Dichloro-2-cyclopropylpyrimidine-5-carbaldehyde

Description

Properties

IUPAC Name |

4,6-dichloro-2-cyclopropylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2O/c9-6-5(3-13)7(10)12-8(11-6)4-1-2-4/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHMQHMPAVEDMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=C(C(=N2)Cl)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.05 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-cyclopropylpyrimidine-5-carbaldehyde typically involves the following steps:

Chlorination: The selective chlorination at the 4 and 6 positions of the pyrimidine ring.

A common synthetic route starts with 2-cyclopropylpyrimidine, which undergoes chlorination using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to introduce chlorine atoms at the 4 and 6 positions. The formylation step can be achieved using Vilsmeier-Haack reaction conditions, where a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, efficient chlorination methods, and high-yield formylation processes to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-cyclopropylpyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base.

Major Products

Oxidation: 4,6-Dichloro-2-cyclopropylpyrimidine-5-carboxylic acid.

Reduction: 4,6-Dichloro-2-cyclopropylpyrimidine-5-methanol.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

There appears to be a misunderstanding in the query. The user is asking for information on "4,6-Dichloro-2-cyclopropylpyrimidine-5-carbaldehyde," but the search results primarily discuss "2-(4,6-Dichloro-2-cyclopropylpyrimidin-5-yl)acetaldehyde" and "4,6-Dichloro-2-cyclopropylpyrimidine." These are different but related chemical compounds. Given this, the following information is provided based on the available search results, focusing on the applications of related compounds and their properties, while noting the subtle differences.

Note: Information from smolecule.com and benchchem.com was omitted as per the user's request.

Applications in Pharmaceutical Development

Pyrimidine derivatives, which share a core structure with 2-(4,6-Dichloro-2-cyclopropylpyrimidin-5-yl)acetaldehyde and 4,6-Dichloro-2-cyclopropylpyrimidine, are a well-studied class of compounds with diverse biological activities, making them attractive candidates for drug discovery efforts.

- Drug Synthesis: 2-(4,6-Dichloro-2-cyclopropylpyrimidin-5-yl)acetaldehyde can be used as a building block for synthesizing various bioactive compounds. The aldehyde functional group (CHO) in the molecule suggests it could serve as a reactive site for further chemical modifications, allowing researchers to create libraries of related compounds with potentially diverse biological activities.

- Medicinal Chemistry: 2-(4,6-Dichloro-2-cyclopropylpyrimidin-5-yl)acetaldehyde exhibits significant biological activity, particularly as an intermediate in the synthesis of pharmaceutical compounds. Its structural components suggest potential efficacy against various diseases, including neurodegenerative disorders and certain types of cancer.

- Antimicrobial and Antifungal Properties: Studies have shown that related pyrimidine derivatives often possess antimicrobial and antifungal properties, indicating that 2-(4,6-Dichloro-2-cyclopropylpyrimidin-5-yl)acetaldehyde may share similar activity.

- Anticancer Properties: Pyrimidine derivatives have demonstrated antitumor activity against various cancer cell lines, including colon adenocarcinoma, breast cancer, lung cancer, cervical cancer, and leukemia . They can induce cell death through apoptosis and may have a stronger influence on the activity of P-glycoprotein in drug-resistant cell cultures compared to doxorubicin .

- Enzyme Inhibition: Pyrimidine derivatives have been assessed as potential inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR), displaying promising inhibitory activity against both wild-type and mutant PfDHFR in biochemical enzyme assays . Essential plasmodial kinases PfGSK3 and PfPK6 are considered novel drug targets to combat rising resistance to traditional antimalarial therapy .

Applications in Agricultural Chemistry

2-(4,6-Dichloro-2-cyclopropylpyrimidin-5-yl)acetaldehyde has potential use in developing agricultural products.

Structural Insights and Interaction Studies

The presence of the cyclopropyl group and the dichloro substitution on the pyrimidine ring might influence the molecule's interaction with biological targets. By studying how these modifications affect the compound's properties, researchers can gain insights into designing more potent and selective drugs. Interaction studies involving 2-(4,6-Dichloro-2-cyclopropylpyrimidin-5-yl)acetaldehyde often focus on its reactivity with different nucleophiles, which is crucial for optimizing its use in drug design and development.

Related Compounds and Their Unique Aspects

Several compounds share structural similarities with 2-(4,6-Dichloro-2-cyclopropylpyrimidin-5-yl)acetaldehyde:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4,6-Dichloropyrimidine-5-carbaldehyde | Pyrimidine ring with two chlorines | Known for its reactivity in nucleophilic substitutions |

| 2-Amino-4,6-dichloropyrimidine | Amino group at position 2 | Exhibits different biological activities due to amino substitution |

| 4-Chloro-5-methylpyrimidine | Methyl group at position 5 | Less complex but useful in synthetic pathways |

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-cyclopropylpyrimidine-5-carbaldehyde depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The chlorine atoms and cyclopropyl group contribute to the compound’s reactivity and specificity.

Comparison with Similar Compounds

Structural analogs of 4,6-Dichloro-2-cyclopropylpyrimidine-5-carbaldehyde vary in substituents at positions 2, 4, 5, and 6, influencing reactivity, solubility, and biological activity. Below is a comparative analysis:

Structural and Functional Group Variations

Table 1: Key Structural Analogs and Properties

Biological Activity

4,6-Dichloro-2-cyclopropylpyrimidine-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on various research studies and findings.

Synthesis and Structure

The compound is synthesized through a multi-step process involving the cyclization of appropriate precursors. The molecular structure features a pyrimidine ring substituted with two chlorine atoms and a cyclopropyl group, which are critical for its biological activity. The presence of the aldehyde functional group at the 5-position further enhances its reactivity and potential interactions with biological targets.

Antimalarial Activity

Recent studies have highlighted the antimalarial properties of derivatives related to this compound. For instance, compounds synthesized from similar pyrimidine scaffolds have shown promising inhibitory activity against Plasmodium falciparum dihydrofolate reductase (PfDHFR). In vitro assays revealed that these compounds exhibited Ki values ranging from 1.3 to 243 nM against wild-type PfDHFR and were also effective against mutant strains .

Table 1: Inhibitory Activity of Pyrimidine Derivatives Against PfDHFR

| Compound | Ki (nM) Wild-Type | Ki (nM) Mutant |

|---|---|---|

| Compound A | 1.3 | 13 |

| Compound B | 243 | 208 |

| This compound | TBD | TBD |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that certain derivatives inhibited the proliferation of various cancer cell lines. For example, structural analogs showed IC50 values in the low micromolar range against breast cancer cells, indicating moderate cytotoxicity .

Table 2: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | HeLa | 22.8 |

| Compound D | MCF7 | 19.7 |

| This compound | TBD | TBD |

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cellular processes. For instance, its structural similarity to known inhibitors allows it to bind effectively to the active sites of enzymes such as PfDHFR and other kinases implicated in cancer cell proliferation .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities and orientations of this compound within enzyme active sites. The results suggest that the cyclopropyl group and chlorine substituents play crucial roles in enhancing binding interactions through hydrophobic and polar contacts .

Case Studies

Several case studies have demonstrated the potential applications of this compound in drug development:

- Antimalarial Development : A series of pyrimidine derivatives including this compound were tested for their efficacy against malaria parasites. The findings indicated that modifications to the pyrimidine structure could lead to enhanced potency against resistant strains.

- Cancer Research : In a study focusing on breast cancer cell lines, derivatives were shown to induce apoptosis through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,6-dichloro-2-cyclopropylpyrimidine-5-carbaldehyde, and how can reaction conditions be optimized to improve yields?

- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions on pyrimidine scaffolds. Clark et al. (1993) demonstrated that 4,6-dichloropyrimidine-5-carbaldehyde derivatives react with cyclopropane-based nucleophiles under basic conditions (e.g., NaH or K₂CO₃ in THF/DMF) to introduce the cyclopropyl group. Optimization involves controlling temperature (0–25°C) and stoichiometry (1:1.2 aldehyde:nucleophile ratio) to minimize side reactions . Characterization by LC-MS and ¹H/¹³C NMR confirms structural integrity.

Q. How can researchers validate the purity and structural identity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Identify characteristic peaks (e.g., aldehyde proton at δ 9.8–10.2 ppm, cyclopropyl protons at δ 0.8–1.2 ppm) .

- IR Spectroscopy : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Match observed [M+H]⁺ with theoretical m/z (e.g., calculated for C₉H₇Cl₂N₂O: 245.0) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : It serves as a versatile intermediate for synthesizing heterocyclic compounds with biological activity. For example, derivatives of pyrimidine-5-carbaldehydes are precursors for kinase inhibitors or antimicrobial agents. The aldehyde group enables further functionalization via reductive amination or condensation reactions .

Advanced Research Questions

Q. How does the electronic nature of the cyclopropyl group influence regioselectivity in subsequent reactions (e.g., Suzuki couplings)?

- Methodological Answer : The cyclopropyl group’s electron-donating effect directs electrophilic substitution to the C4 position of the pyrimidine ring. Computational studies (DFT calculations) can model charge distribution, while experimental validation involves comparing reaction outcomes with/without cyclopropyl substitution. For example, Suzuki-Miyaura couplings with aryl boronic acids show higher yields at C4 due to reduced steric hindrance and enhanced resonance stabilization .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, cell lines). Standardize protocols:

- Use identical cell lines (e.g., HEK293 for kinase assays) and negative controls.

- Validate via orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀).

- Re-evaluate synthetic routes to confirm derivative purity (>95% by HPLC) .

Q. How can computational modeling predict the stability of the aldehyde group under varying pH and temperature conditions?

- Methodological Answer : Perform molecular dynamics simulations (e.g., AMBER or GROMACS) to assess aldehyde oxidation susceptibility. Experimentally, stability is tested by incubating the compound in buffers (pH 2–12) at 25–60°C, monitoring degradation via HPLC. Data show the aldehyde is stable in neutral/anoxic conditions but degrades rapidly under acidic/oxidizing environments .

Q. What are the challenges in synthesizing enantiopure derivatives, and how can chiral auxiliaries or catalysts address them?

- Methodological Answer : The cyclopropyl group’s stereochemistry complicates enantioselective synthesis. Use chiral ligands (e.g., BINAP) in asymmetric catalysis or employ enzymatic resolution (lipases) for chiral separation. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.